molecular formula C11H14Sn B072856 Trimethyl(phenylethynyl)tin CAS No. 1199-95-7

Trimethyl(phenylethynyl)tin

Cat. No.: B072856
CAS No.: 1199-95-7
M. Wt: 264.94 g/mol
InChI Key: QYYZHXHYNLXWAW-UHFFFAOYSA-N
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Description

Trimethyl(phenylethynyl)tin is an organotin compound with the chemical formula C6H5C≡CSn(CH3)3 . It is known for its applications in organic synthesis and materials science. The compound consists of a tin atom bonded to a phenylethynyl group and three methyl groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(phenylethynyl)tin can be synthesized through several methods. One common route involves the reaction of trimethyltin chloride with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenylethynyl)tin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

Trimethyl(phenylethynyl)tin has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Materials Science: The compound is employed in the development of new materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in biochemical reactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which trimethyl(phenylethynyl)tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the methyl groups provide steric hindrance. These interactions influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Uniqueness: Trimethyl(phenylethynyl)tin is unique due to the presence of both the phenyl and ethynyl groups, which confer distinct reactivity and selectivity. This makes it a valuable reagent in organic synthesis and materials science .

Properties

IUPAC Name

trimethyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370143
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-95-7
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1199-95-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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